molecular formula C7H12FN3 B11738258 {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

Cat. No.: B11738258
M. Wt: 157.19 g/mol
InChI Key: VLVWNRSDZHJUFM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a fluoroethyl group and a methylamine group attached to the pyrazole ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Methylamine Group: The final step involves the alkylation of the pyrazole ring with methylamine under controlled conditions to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions include hydroxylated pyrazoles, reduced amines, and various substituted pyrazole derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting specific biological pathways, such as anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry

In the industrial sector, this compound can be utilized in the development of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methylamine group can also participate in ionic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **[1-(2-chloroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
  • **[1-(2-bromoethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
  • **[1-(2-iodoethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a promising candidate for further research and development.

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine

InChI

InChI=1S/C7H12FN3/c1-9-6-7-2-4-11(10-7)5-3-8/h2,4,9H,3,5-6H2,1H3

InChI Key

VLVWNRSDZHJUFM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NN(C=C1)CCF

Origin of Product

United States

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